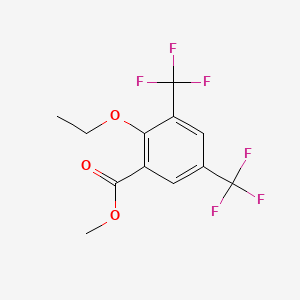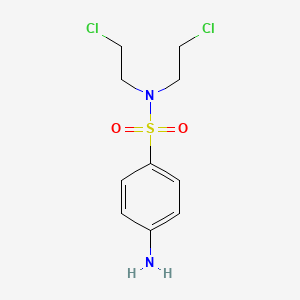
Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through crystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
科学研究应用
Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
作用机制
The mechanism of action of benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide.
Pathways Involved: The inhibition of carbonic anhydrase IX affects the pH regulation within tumor cells, leading to a disruption in their metabolic processes and ultimately causing cell death.
相似化合物的比较
Similar Compounds
Benzenesulfonamide,4-amino-n,n-bis(2-hydroxyethyl)-: Similar structure but with hydroxyethyl groups instead of chloroethyl groups.
Benzenesulfonamide,4-amino-n,n-bis(2-methoxyethyl)-: Contains methoxyethyl groups instead of chloroethyl groups.
Benzenesulfonamide,4-amino-n,n-bis(2-cyanoethyl)-: Features cyanoethyl groups instead of chloroethyl groups.
Uniqueness
Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- is unique due to its chloroethyl groups, which confer distinct chemical reactivity and biological activity. The presence of these groups enhances its potential as an anticancer and antimicrobial agent, making it a valuable compound for further research and development .
属性
CAS 编号 |
24336-65-0 |
|---|---|
分子式 |
C10H14Cl2N2O2S |
分子量 |
297.20 g/mol |
IUPAC 名称 |
4-amino-N,N-bis(2-chloroethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14Cl2N2O2S/c11-5-7-14(8-6-12)17(15,16)10-3-1-9(13)2-4-10/h1-4H,5-8,13H2 |
InChI 键 |
NGUDJWIMTMHFID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


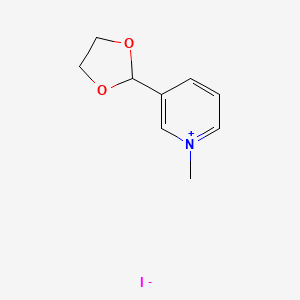


![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
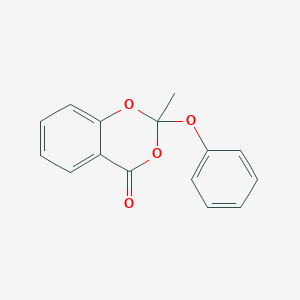
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)

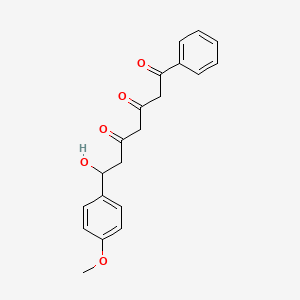
![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
